molecular formula C19H18FN3O3S2 B7518920 1-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)piperidine-2-carboxamide

1-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)piperidine-2-carboxamide

Cat. No. B7518920
M. Wt: 419.5 g/mol
InChI Key: UXZKFVSUOSLNHG-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)piperidine-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)piperidine-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This inhibition leads to the disruption of cellular functions, ultimately resulting in the death of bacterial or cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)piperidine-2-carboxamide can cause significant changes in biochemical and physiological processes. The compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacterial and fungal cells. It has also been shown to affect the expression of various genes involved in cellular processes.

Advantages and Limitations for Lab Experiments

1-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)piperidine-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its properties can be easily modified by making changes to the synthesis method. However, the compound has certain limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of 1-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)piperidine-2-carboxamide. One potential direction is the development of new derivatives of the compound with improved properties. Another direction is the investigation of the compound's potential use in the treatment of other diseases such as viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on cellular processes.
Conclusion:
In conclusion, 1-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)piperidine-2-carboxamide is a synthetic compound with significant potential for scientific research. Its antibacterial, antifungal, and antitumor properties, as well as its potential use in the treatment of neurodegenerative diseases, make it an interesting subject for further investigation. However, further studies are needed to fully understand the compound's mechanism of action and its effects on biochemical and physiological processes.

Synthesis Methods

The synthesis of 1-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)piperidine-2-carboxamide involves the reaction of 6-fluoro-1,3-benzothiazol-2-amine with piperidine-2-carboxylic acid, followed by the reaction with benzenesulfonyl chloride. The final product is obtained through purification and isolation processes.

Scientific Research Applications

1-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)piperidine-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S2/c20-13-9-10-15-17(12-13)27-19(21-15)22-18(24)16-8-4-5-11-23(16)28(25,26)14-6-2-1-3-7-14/h1-3,6-7,9-10,12,16H,4-5,8,11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZKFVSUOSLNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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